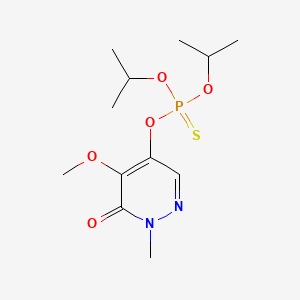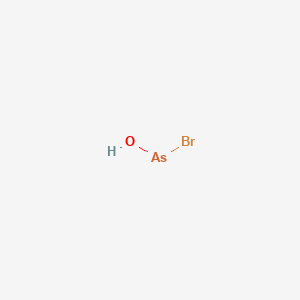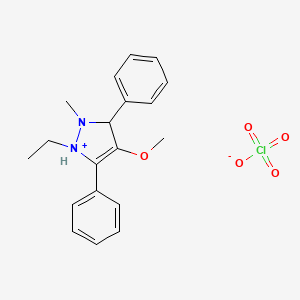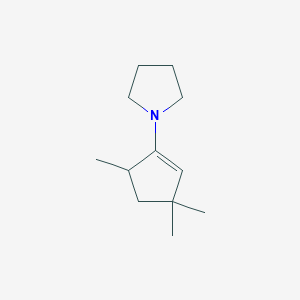
N,N-Didodecyl-N-octyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecyl-N-octyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to lower surface tension and act as a phase transfer catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-octyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out in a solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
R2N+R′X→R2NR′X
where ( R ) represents the dodecyl groups, ( R’ ) represents the octyldodecyl group, and ( X ) is the bromide ion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
N,N-Didodecyl-N-octyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI). The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are employed.
Major Products Formed
Substitution: The major products are the substituted ammonium compounds.
Oxidation: Oxidation can lead to the formation of corresponding amine oxides.
Reduction: Reduction typically yields the corresponding amines.
Scientific Research Applications
N,N-Didodecyl-N-octyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N-Didodecyl-N-octyldodecan-1-aminium bromide involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Didodecyldimethylammonium bromide: Shares similar structural features and applications.
Uniqueness
N,N-Didodecyl-N-octyldodecan-1-aminium bromide is unique due to its specific combination of long alkyl chains, which enhances its surfactant properties and makes it particularly effective in disrupting lipid bilayers. This unique structure also contributes to its high efficiency as a phase transfer catalyst and its potent antimicrobial activity .
Properties
CAS No. |
61175-85-7 |
|---|---|
Molecular Formula |
C44H92BrN |
Molecular Weight |
715.1 g/mol |
IUPAC Name |
tridodecyl(octyl)azanium;bromide |
InChI |
InChI=1S/C44H92N.BrH/c1-5-9-13-17-21-24-27-30-34-38-42-45(41-37-33-20-16-12-8-4,43-39-35-31-28-25-22-18-14-10-6-2)44-40-36-32-29-26-23-19-15-11-7-3;/h5-44H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BUNQADOWBAVLIE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)


![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)



